An In-depth Technical Guide to 2-(4-Fluorophenyl)isonicotinaldehyde: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-(4-Fluorophenyl)isonicotinaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)isonicotinaldehyde, with the CAS number 1214368-14-5, is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, combining a pyridine-4-carboxaldehyde moiety with a 2-substituted fluorophenyl ring, presents a valuable scaffold for the synthesis of novel therapeutic agents. The strategic placement of the fluorine atom and the reactive aldehyde group provides opportunities for diverse chemical modifications and targeted biological interactions. This guide offers a comprehensive overview of its chemical identity, plausible synthetic routes, physicochemical and spectroscopic properties, and its potential applications in the development of new pharmaceuticals.
Molecular Identity and Physicochemical Properties
A clear understanding of the fundamental properties of 2-(4-Fluorophenyl)isonicotinaldehyde is crucial for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1214368-14-5 | Internal Data |
| Molecular Formula | C₁₂H₈FNO | Internal Data |
| Molecular Weight | 201.20 g/mol | Internal Data |
| Appearance | Expected to be a crystalline solid or oil | Inferred from related compounds |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected. | Inferred from related compounds |
| Melting Point | Not available in public literature. | |
| Boiling Point | Not available in public literature. |
Proposed Synthetic Pathways
A logical synthetic approach would involve two key steps:
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Suzuki-Miyaura Cross-Coupling: The core 2-(4-fluorophenyl)pyridine scaffold can be constructed by coupling a suitable pyridine derivative with a fluorophenyl boronic acid. A common starting material would be a dihalopyridine, such as 2-chloro-4-bromopyridine. The differential reactivity of the halogen atoms allows for selective coupling at the 2-position.
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Functional Group Transformation: Following the successful cross-coupling, the remaining halogen at the 4-position can be converted into the desired aldehyde functionality.
Detailed Experimental Workflow
The following represents a detailed, step-by-step methodology for the proposed synthesis:
Step 1: Synthesis of 2-(4-Fluorophenyl)-4-bromopyridine via Suzuki-Miyaura Cross-Coupling
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Reaction Setup: To a solution of 2-chloro-4-bromopyridine (1.0 eq) and (4-fluorophenyl)boronic acid (1.2 eq) in a suitable solvent system such as a 4:1 mixture of dioxane and water, add a palladium catalyst, for instance, Pd(dppf)Cl₂ (0.03 eq), and a base like sodium carbonate (3.0 eq).
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Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-(4-fluorophenyl)-4-bromopyridine.
Step 2: Conversion of 2-(4-Fluorophenyl)-4-bromopyridine to 2-(4-Fluorophenyl)isonicotinaldehyde
This transformation can be achieved through a lithium-halogen exchange followed by formylation.
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Lithiation: Dissolve the 2-(4-fluorophenyl)-4-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
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Formylation: Add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. After stirring for a short period, add a formylating agent such as N,N-dimethylformamide (DMF) (1.5 eq).
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Quenching and Work-up: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
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Purification: The crude aldehyde is purified by column chromatography to afford the final product, 2-(4-fluorophenyl)isonicotinaldehyde.
An alternative to the second step is the oxidation of the corresponding alcohol. This would involve an initial conversion of the 4-bromo substituent to a hydroxymethyl group, which can then be oxidized to the aldehyde.
Spectroscopic Characterization
While experimental spectra for 2-(4-Fluorophenyl)isonicotinaldehyde are not widely published, its key spectroscopic features can be predicted based on the analysis of its structural components and data from analogous compounds.[3]
¹H NMR Spectroscopy
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Aldehyde Proton: A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant deshielding is characteristic of aldehyde protons.
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Aromatic Protons (Pyridine Ring): The protons on the pyridine ring will appear as multiplets or doublets in the aromatic region (δ 7.0 - 9.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the substitution pattern.
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Aromatic Protons (Fluorophenyl Ring): The protons on the 4-fluorophenyl ring will likely appear as two sets of doublets of doublets (or complex multiplets) due to coupling with each other and with the fluorine atom.
¹³C NMR Spectroscopy
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Carbonyl Carbon: A resonance for the aldehyde carbonyl carbon is expected in the highly deshielded region of the spectrum, typically between δ 190 and 200 ppm.
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Aromatic Carbons: The aromatic carbons of both the pyridine and fluorophenyl rings will appear in the range of δ 110 to 160 ppm. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
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C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1690-1715 cm⁻¹.
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C-H Stretch (Aldehyde): A characteristic C-H stretching vibration for the aldehyde proton may be observed as a pair of weak bands around 2720 and 2820 cm⁻¹.
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Aromatic C-H and C=C Stretches: Multiple bands corresponding to the aromatic C-H and C=C stretching vibrations will be present in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
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C-F Stretch: A strong absorption due to the C-F bond stretching is expected in the fingerprint region, typically between 1100 and 1250 cm⁻¹.
Potential Applications in Drug Discovery
The structural motifs present in 2-(4-Fluorophenyl)isonicotinaldehyde are frequently found in biologically active molecules, suggesting its potential as a valuable scaffold in drug discovery.
Anticancer Research
The 2-arylpyridine scaffold is a key component in numerous kinase inhibitors and other anticancer agents. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with key residues in the active sites of enzymes. The fluorophenyl group can engage in various non-covalent interactions, including hydrophobic and halogen bonding, which can enhance binding affinity and selectivity. Related compounds have been investigated for their potential in treating various cancers, including hematological cancers and colon cancer.[4]
Antimicrobial and Antiviral Applications
Heterocyclic aldehydes and their derivatives have shown promise as antimicrobial and antiviral agents.[5][6] The aldehyde group can react with biological nucleophiles, such as amino and thiol groups in proteins and enzymes, leading to the inhibition of essential cellular processes in pathogens. The fluorinated phenyl ring can improve the metabolic stability and cell permeability of the molecule, enhancing its overall efficacy.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from oxidizing agents and moisture. The aldehyde functionality can be susceptible to oxidation.
Conclusion
2-(4-Fluorophenyl)isonicotinaldehyde is a promising chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. Its straightforward, albeit not yet explicitly documented, synthesis via modern cross-coupling techniques makes it an accessible target for synthetic chemists. The combination of a reactive aldehyde group and a fluorinated biaryl system provides a rich platform for the exploration of new chemical space in drug discovery, particularly in the fields of oncology and infectious diseases. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its therapeutic potential.
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